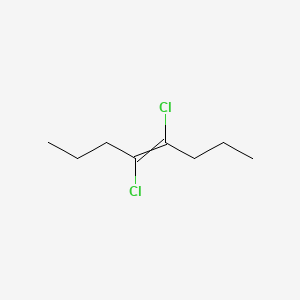
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C17H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines a benzoyl group and a pyrrole ring, making it a valuable intermediate in organic synthesis and various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-benzoylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, allowing for efficient and scalable production.
化学反応の分析
Types of Reactions
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol.
Substitution: 1-(2-Benzoylphenyl)-1H-pyrrole-3-nitrobenzene or 1-(2-Benzoylphenyl)-1H-pyrrole-3-bromobenzene.
科学的研究の応用
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of cellular stress responses, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1-(2-Benzoylphenyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.
1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s physical properties.
Uniqueness
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a benzoyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
64040-55-7 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
1-(2-benzoylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C18H13NO2/c20-13-14-10-11-19(12-14)17-9-5-4-8-16(17)18(21)15-6-2-1-3-7-15/h1-13H |
InChIキー |
FONWPDKBFFYXCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


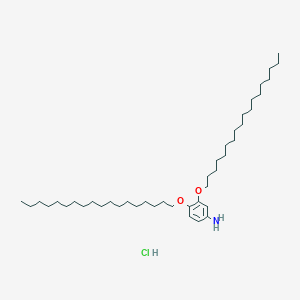
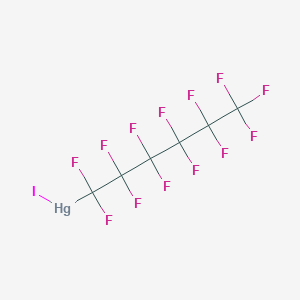
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
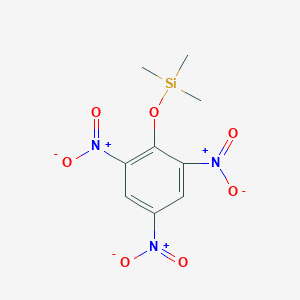
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
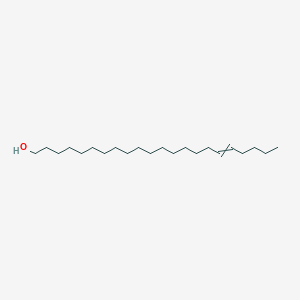
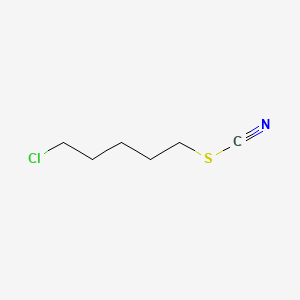
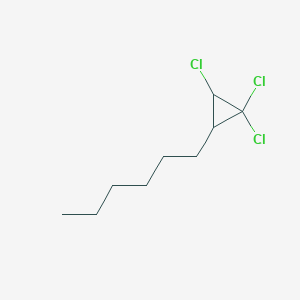
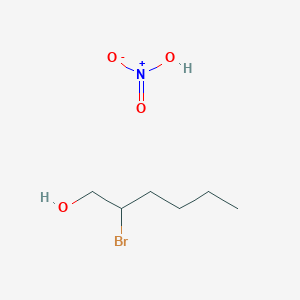

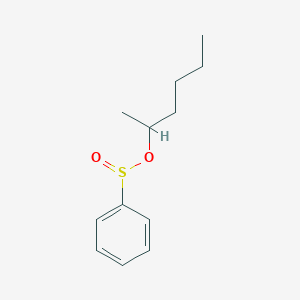
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)
